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Compound of Interest

Compound Name: 1,2-Dilinoleoyl-sn-glycero-3-PC

Cat. No.: B162881 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the successful preparation of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

liposomes via extrusion.

Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for extruding DLPC liposomes?

A1: It is crucial to perform the extrusion process above the gel-liquid crystalline phase transition

temperature (Tc) of the lipid.[1][2] For DLPC, the Tc is approximately -1.8°C. Therefore,

extruding at room temperature (around 20-25°C) is generally sufficient to ensure the lipid is in

the fluid phase, which facilitates the extrusion process and prevents lipid accumulation.[3]

Q2: How many extrusion passes are necessary to obtain unilamellar vesicles with a

homogenous size distribution?

A2: The number of extrusion passes significantly impacts the homogeneity and size of the

resulting liposomes.[4] Generally, 5 to 11 passes are recommended to achieve a narrow size

distribution.[5][6] The most significant size reduction occurs within the first few passes.[1] After

a certain number of passes, typically around 10, the vesicle size and polydispersity index (PDI)

tend to plateau.[4][7] An odd number of passes is often recommended to ensure the final

product is collected in the receiving syringe.[5]
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Q3: What is the expected size of DLPC liposomes after extrusion?

A3: The final size of the extruded liposomes is primarily determined by the pore size of the

polycarbonate membrane used.[3][8] When using a membrane with a pore size of 100 nm, the

resulting liposomes will typically have a diameter slightly larger than the pore size, often in the

range of 110-130 nm.[7] The final vesicle size can also be influenced by the lipid concentration

and the applied pressure.[4]

Q4: Can I use sonication before extrusion?

A4: While sonication can be used to create small unilamellar vesicles (SUVs), it is generally not

recommended as a pre-treatment for extrusion. Freeze-thaw cycles are preferred as they help

to swell the multilamellar vesicles (MLVs) and create a more uniform starting suspension for

extrusion.[3][9] Sonication can potentially lead to the degradation of lipids and contamination

from the sonicator probe.[1]

Q5: What are the ideal storage conditions for extruded DLPC liposomes?

A5: Extruded DLPC liposomes should be stored at 4°C.[5] It is important to avoid freezing the

liposome suspension, as the formation of ice crystals can disrupt the lipid bilayer, leading to

changes in size and leakage of encapsulated contents. For long-term storage, the use of

cryoprotectants may be considered, although this requires careful optimization.

Troubleshooting Guide
This guide addresses common issues encountered during the extrusion of DLPC liposomes.
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Problem Potential Cause(s) Recommended Solution(s)

High back pressure during

extrusion / Clogged filter

1. Lipid concentration is too

high.[1] 2. The initial

multilamellar vesicles (MLVs)

are too large. 3. Extrusion

temperature is below the lipid's

phase transition temperature

(Tc).[3] 4. The membrane is

not properly seated or is

damaged. 5. Presence of

aggregates or impurities in the

lipid suspension.

1. Reduce the lipid

concentration. Concentrations

below 20 mg/mL are generally

easier to extrude manually.[1]

2. Perform several freeze-thaw

cycles prior to extrusion to

reduce the size of MLVs.[3]

You can also pre-filter the

suspension through a larger

pore size membrane (e.g., 400

nm) before the final extrusion.

[3] 3. Ensure the extrusion is

performed at a temperature

well above the Tc of DLPC

(-1.8°C). Room temperature is

typically sufficient. 4.

Disassemble and reassemble

the extruder, ensuring the

membrane and filter supports

are correctly placed. Inspect

the membrane for any visible

defects. 5. Ensure the lipid film

was fully hydrated and that all

lipids are of high purity.

Liposome size is larger than

expected or has a high

polydispersity index (PDI)

1. Insufficient number of

extrusion passes.[4] 2.

Membrane pore size is larger

than specified or the

membrane is ruptured. 3. High

flow rate during extrusion.[3] 4.

The lipid concentration is too

high, leading to vesicle

aggregation.[7]

1. Increase the number of

extrusion passes. A minimum

of 5-11 passes is

recommended.[5][6] 2.

Replace the polycarbonate

membrane with a new one.

Ensure you are using the

correct pore size. 3. Apply slow

and steady pressure during

manual extrusion. For

automated systems, reduce
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the flow rate.[7] 4. Try

extruding a more dilute

liposome suspension.[7]

Loss of lipid material during

extrusion

1. Leakage from the extruder

assembly. 2. Adsorption of

lipids onto the membrane and

extruder components.

1. Check all connections of the

extruder to ensure they are

tight. If using a Luer-lock

syringe, ensure it is securely

fastened.[10] 2. Some lipid

loss is unavoidable. To

minimize this, you can pre-

saturate the membrane by

passing a small amount of

buffer through it before

extruding the liposome

suspension.

Liposomes are aggregating

after extrusion

1. Insufficient surface charge

leading to a low zeta potential.

2. Improper storage conditions.

[5] 3. High liposome

concentration.[5]

1. If not detrimental to the

application, consider including

a small percentage of a

charged lipid (e.g., DPPG) in

the formulation to increase

electrostatic repulsion. 2. Store

the liposomes at 4°C and

avoid freezing.[5] 3. Dilute the

final liposome suspension.[5]

Quantitative Data Summary
The following table summarizes key quantitative parameters for the extrusion of DLPC and

other similar liposomes. Note that optimal conditions can vary based on the specific

experimental setup and formulation.
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Parameter Typical Range
Expected Outcome /
Remarks

DLPC Concentration 1 - 20 mg/mL

Higher concentrations can lead

to increased back pressure

and potential filter clogging.[1]

Membrane Pore Size 30 - 400 nm

Final liposome size is primarily

determined by the pore size.

[11]

Extrusion Temperature > -1.8°C (Room Temperature)

Must be above the lipid's

phase transition temperature

to ensure the membrane is in a

fluid state.[3]

Number of Passes
5 - 21 (odd number

recommended)

Increasing the number of

passes generally leads to a

smaller and more uniform

liposome size distribution.[5][6]

[7]

Applied Pressure (Manual) Slow and steady
Excessive pressure can lead to

membrane rupture.

Applied Pressure (Automated) 25 - 500 psi

Pressure should be optimized

based on the membrane pore

size. Lower pressure is used

for larger pores, and higher

pressure for smaller pores.[11]

Resulting Liposome Size ~10-20% larger than pore size

For a 100 nm membrane,

expect sizes around 110-130

nm.[7]

Polydispersity Index (PDI) < 0.2

A PDI below 0.2 indicates a

homogenous population of

liposomes.[7]
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Protocol 1: Preparation of Multilamellar Vesicles (MLVs)
by Thin-Film Hydration

Lipid Film Formation: a. Weigh the desired amount of DLPC powder and dissolve it in a

suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-

bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form

a thin, uniform lipid film on the flask's inner surface. c. Place the flask under high vacuum for

at least 2 hours to remove any residual solvent.

Hydration: a. Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the

flask containing the lipid film. The buffer should be pre-warmed to a temperature above the

Tc of DLPC (room temperature is sufficient). b. Hydrate the lipid film by gentle rotation or

vortexing for 30-60 minutes. This will result in a milky suspension of MLVs.

Protocol 2: Liposome Extrusion
Extruder Assembly: a. Assemble the mini-extruder device with two polycarbonate

membranes of the desired pore size (e.g., 100 nm) and the corresponding filter supports, as

per the manufacturer's instructions. b. Ensure the extruder is clean and all parts are properly

fitted to prevent leakage.

Freeze-Thaw Cycles (Optional but Recommended): a. Subject the MLV suspension to 5-10

freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until

completely frozen. c. Thaw the suspension in a water bath at a temperature above the Tc

(e.g., room temperature). This process helps to increase the lamellarity and create a more

uniform suspension for extrusion.[3]

Extrusion Process: a. Load the MLV suspension into one of the gas-tight syringes and

carefully place it into one side of the extruder. b. Place a second, empty syringe on the other

side of the extruder. c. Manually and gently push the plunger of the filled syringe to pass the

lipid suspension through the membranes into the empty syringe. d. Repeat this process for

the desired number of passes (e.g., 11 times). Ensure the final pass collects the liposome

suspension in the desired syringe.[5] e. The resulting suspension should be a translucent

solution of unilamellar vesicles.
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DLPC Liposome Extrusion Workflow
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Caption: Workflow for DLPC liposome preparation and extrusion.
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Troubleshooting High Back Pressure

High Back Pressure
During Extrusion

Is Lipid Concentration > 20 mg/mL?
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Yes
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Cycles Performed?

No

Perform 5-10 Freeze-Thaw Cycles

No

Is Extrusion Temperature
Above Tc?

Yes

Increase Temperature
(e.g., to Room Temp)

No

Is the Membrane
Clogged or Damaged?

Yes

Replace the Membrane

Yes
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Caption: Decision tree for troubleshooting high back pressure.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact
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